molecular formula C29H36O8 B1235197 (1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione CAS No. 29953-50-2

(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

Cat. No.: B1235197
CAS No.: 29953-50-2
M. Wt: 512.6 g/mol
InChI Key: IWFOIUWPNYEUAI-AMKXHFNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione is a natural product found in Cylindrocarpon and Neonectria with data available.

Scientific Research Applications

Structural Analysis and Synthesis

  • This compound is structurally related to Dibothrioclinin I and II, which are epimers from Gerbera piloselloides (L.) Cass. They exhibit unique structural features with an additional six-membered ring formed from two bothrioclinin moieties. Such compounds are significant for understanding molecular conformations and ring junction inversions in organic chemistry (Cheng Wang et al., 2003).

Spirocyclic Analogues Research

  • Research into spirocyclic analogues of nucleosides, like 2'-deoxyadenosine and 2'-deoxyguanosine, involves similar complex structures. These studies contribute to understanding the synthesis and biological activity of compounds with intricate spirocyclic frameworks (H. Guan et al., 2000).

Enantiomerically Pure Compounds

  • The synthesis of enantiomerically pure compounds such as [n]triangulanes, which are structurally related, offers insights into the optical rotation phenomena and the helical arrangement of sigma bonds. This is crucial for designing compounds with specific optical properties (A. de Meijere et al., 2002).

Hemisynthesis of Oxetane-Containing Compounds

  • The hemisynthesis of oxetane-containing compounds, like neoclerodane diterpenoids, involves methods that could be applied to the synthesis of similar complex structures. This expands the possibilities for creating novel compounds with potential biological activities (M. C. Torre et al., 2000).

Properties

CAS No.

29953-50-2

Molecular Formula

C29H36O8

Molecular Weight

512.6 g/mol

IUPAC Name

(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

InChI

InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5-,8-6-,18-12-/t19?,20?,21-,22-,23-,26?,27-,28?,29+/m1/s1

InChI Key

IWFOIUWPNYEUAI-AMKXHFNFSA-N

Isomeric SMILES

CC1C2/C=C/C=C\C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3(C6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5

SMILES

CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5

Canonical SMILES

CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5

Synonyms

roridin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 2
(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 3
(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 4
(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 5
(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Reactant of Route 6
(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

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